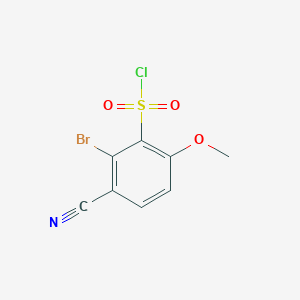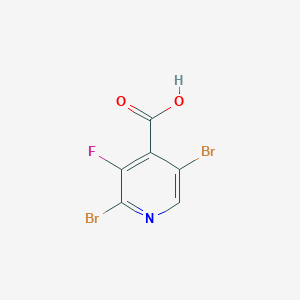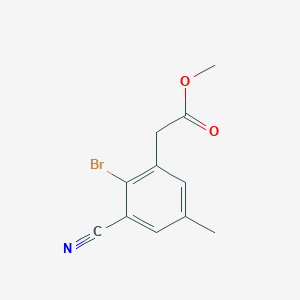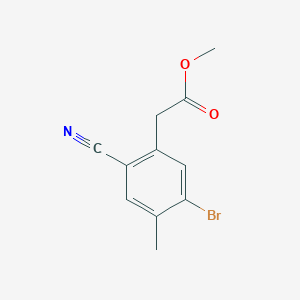
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Descripción general
Descripción
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride (BCNBSC) is an organosulfur compound that has been used in the synthesis of various organic compounds. It is a versatile reagent that is used in a variety of laboratory experiments, and its mechanism of action is of particular interest.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride has been used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as peptides, oligonucleotides, and small molecules. Additionally, it has been used in the synthesis of heterocyclic compounds and in the preparation of polymers. It has also been used in the synthesis of natural products and in the preparation of metal complexes.
Mecanismo De Acción
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride acts as an electrophilic reagent in the reaction of 4-nitrobenzenesulfonyl chloride and 3-bromo-5-cyano-4-nitrobenzene. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group of the 4-nitrobenzenesulfonyl chloride is replaced by a bromine atom from the 3-bromo-5-cyano-4-nitrobenzene. This reaction is highly regioselective, meaning that it will only occur at the desired position.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride are not well understood. However, it is known to be a strong oxidizing agent, meaning that it can cause oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride in laboratory experiments include its versatility and its ability to yield high yields of product. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is its toxicity, as it is a strong oxidizing agent and can cause oxidative damage to cells and tissues.
Direcciones Futuras
The future directions for research on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, research into the development of safer and more efficient methods for its synthesis would be beneficial. Finally, research into the development of new reagents that are based on 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride could lead to the synthesis of novel compounds with unique properties.
Propiedades
IUPAC Name |
3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZGGHTNGAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)

![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)


![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)
